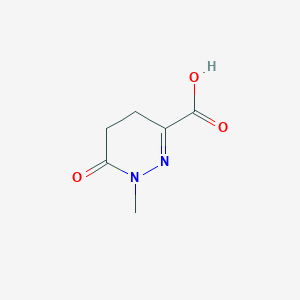

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

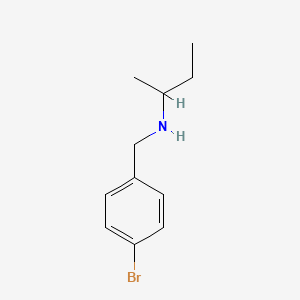

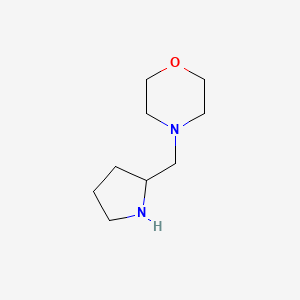

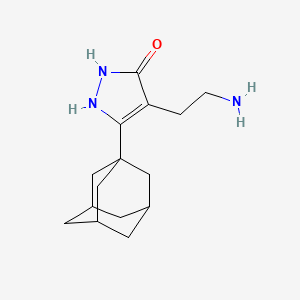

The compound "1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid" is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two nitrogen atoms and four carbon atoms. The compound has a ketone group (oxo-) at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyridazine ring.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been explored in several studies. A versatile synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters was achieved through a multi-component reaction (MCR) involving aldehydes, amines, and isocyano-acrylic acid methyl ester . Another study reported the synthesis of pyrazole derivatives, which were then reacted with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to form novel heterocyclic systems . These methods highlight the potential pathways that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences the electronic distribution and reactivity of the compound. The methyl and carboxylic acid substituents are expected to impact the compound's tautomeric forms and intermolecular interactions . The stereochemistry of the substituents can also play a crucial role in the compound's biological activity and synthesis .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions. For instance, the reaction of methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate with trimethylenemethane led to the formation of pyrazole derivatives . The reactivity of the carboxylic acid group also allows for further functionalization and the formation of different esters and amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, lipophilicity, and crystallization behavior, are influenced by the nature of their substituents. Methylation has been shown to affect the lipophilicity and intermolecular interactions of pyridazine carboxylic acids, with methylated derivatives exhibiting increased lipophilicity and forming specific hydrogen bond patterns . The presence of a carboxylic acid group also contributes to the compound's acidity and potential for salt formation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been utilized in a novel synthesis process, demonstrating its versatility in organic chemistry. A three-component, one-pot condensation method was developed, showcasing the compound's potential in multi-component reaction (MCR) chemistry (Illgen et al., 2004).

- Research has also focused on synthesizing related compounds, like methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, further expanding the scope of applications in synthetic organic chemistry (Gein et al., 2009).

Molecular Structure and Intermolecular Interactions

- Studies on the molecular structure and intermolecular interactions of methylated derivatives of 6-hydroxypyridazine-3-carboxylic acid and its analogs have provided insights into the effects of methylation on these properties. This research is crucial for understanding how chemical modifications influence molecular behavior (Katrusiak et al., 2011).

Potential in Drug Development

- Some derivatives of pyridazine-3-carboxylic acid have shown promising results as potential antibacterial agents. This indicates potential pharmaceutical applications of the compound in developing new antimicrobial drugs (Nagawade et al., 2005).

- Additionally, certain derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research and therapy (Mojahidi et al., 2010).

Advanced Organic Synthesis Techniques

- The compound has been employed in advanced organic synthesis techniques, such as in the efficient formation of peptides containing N2-acyl piperazic acids, highlighting its role in the development of novel synthetic methodologies (Handy et al., 2014).

Eigenschaften

IUPAC Name |

1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMPBVPSOZEYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406098 |

Source

|

| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

CAS RN |

33548-32-2 |

Source

|

| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)